molecular formula C58H79F6NO7 B12320465 [17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate

[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate

Cat. No.: B12320465
M. Wt: 1016.2 g/mol
InChI Key: PNOQSKXIBWVYCX-UHFFFAOYSA-N
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Description

The compound “[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amines, ketones, esters, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the dioctylamino group, and the attachment of the trifluoroacetylbenzoyl moieties. Typical reaction conditions may include:

    Cyclization reactions: to form the core structure.

    Amidation reactions: to introduce the dioctylamino group.

    Esterification reactions: to attach the trifluoroacetylbenzoyl groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the dioctylamino group may yield a nitro compound, while reduction of the ketone group may yield an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science: Potential use in the development of advanced materials with unique properties.

Biology

    Biochemical Studies: Investigation of its interactions with biological molecules.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Applications: Exploration of its potential therapeutic effects and mechanisms of action.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Influence on intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate: Similar in structure but with variations in functional groups.

    Other cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The unique combination of functional groups in this compound, including the dioctylamino and trifluoroacetylbenzoyl moieties, distinguishes it from other similar compounds

Properties

Molecular Formula

C58H79F6NO7

Molecular Weight

1016.2 g/mol

IUPAC Name

[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C58H79F6NO7/c1-6-8-10-12-14-16-34-65(35-17-15-13-11-9-7-2)50(66)31-18-38(3)46-29-30-47-45-28-27-43-36-44(71-53(69)41-23-19-39(20-24-41)51(67)57(59,60)61)32-33-55(43,4)48(45)37-49(56(46,47)5)72-54(70)42-25-21-40(22-26-42)52(68)58(62,63)64/h19-26,38,43-49H,6-18,27-37H2,1-5H3

InChI Key

PNOQSKXIBWVYCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C

Origin of Product

United States

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